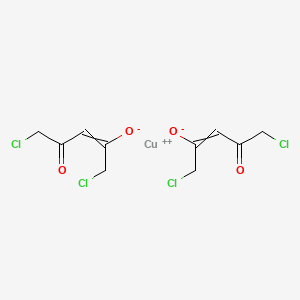
Copper;1,5-dichloro-4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;1,5-dichloro-4-oxopent-2-en-2-olate is a copper complex that has gained attention due to its unique chemical properties and potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper;1,5-dichloro-4-oxopent-2-en-2-olate typically involves the reaction of copper salts with 1,5-dichloro-4-oxopent-2-en-2-olate ligands. One common method is to dissolve copper(II) acetate in a suitable solvent, such as ethanol, and then add the ligand under controlled conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the copper complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where copper salts and ligands are mixed in reactors under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Copper;1,5-dichloro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to lower oxidation state copper species.
Substitution: The ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using different ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) species.
Scientific Research Applications
Copper;1,5-dichloro-4-oxopent-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical transformations.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is employed in industrial processes, such as polymerization and material science, due to its catalytic properties.
Mechanism of Action
The mechanism of action of Copper;1,5-dichloro-4-oxopent-2-en-2-olate involves its interaction with molecular targets, such as enzymes and cellular components. The copper center can undergo redox reactions, influencing various biochemical pathways. The ligand structure also plays a role in stabilizing the copper complex and modulating its reactivity.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetylacetonate: Another copper complex with similar catalytic properties.
Copper(II) trifluoroacetylacetonate: Known for its stability and use in vapor deposition processes.
Copper(II) bis(oxalate): Used in various chemical reactions and industrial applications.
Uniqueness
Copper;1,5-dichloro-4-oxopent-2-en-2-olate is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other copper complexes. Its dichloro substituents enhance its electron-withdrawing properties, making it a versatile reagent in both organic and inorganic chemistry.
Properties
Molecular Formula |
C10H10Cl4CuO4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
copper;1,5-dichloro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H6Cl2O2.Cu/c2*6-2-4(8)1-5(9)3-7;/h2*1,8H,2-3H2;/q;;+2/p-2 |
InChI Key |
PWYXMLLPKOMYDB-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=CC(=O)CCl)[O-])Cl.C(C(=CC(=O)CCl)[O-])Cl.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one](/img/structure/B14793336.png)
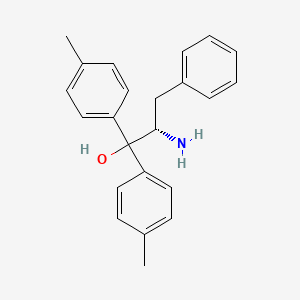
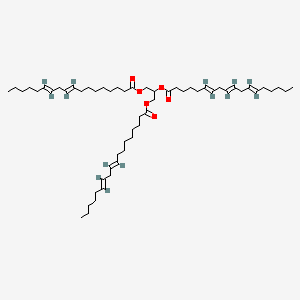
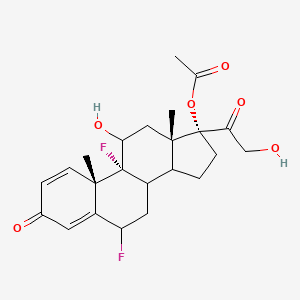

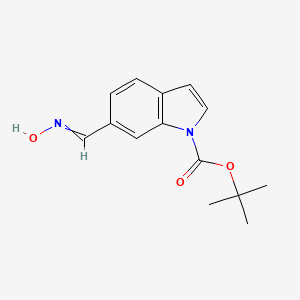
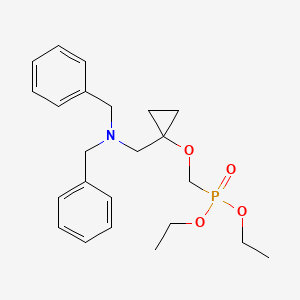
![[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14793378.png)
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B14793384.png)
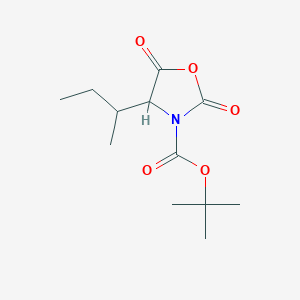
![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)

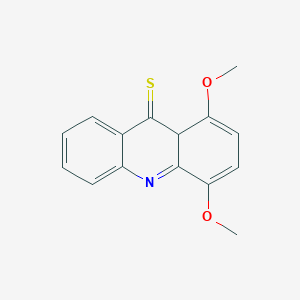
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)
